tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate
CAS No.: 239469-76-2
Cat. No.: VC11603641
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 239469-76-2 |
|---|---|
| Molecular Formula | C10H17NO3 |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H17NO3/c1-7-5-6-8(12)11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3/t7-/m0/s1 |
| Standard InChI Key | XEEYKPKCVNDLCR-ZETCQYMHSA-N |
| Isomeric SMILES | C[C@H]1CCC(=O)N1C(=O)OC(C)(C)C |
| Canonical SMILES | CC1CCC(=O)N1C(=O)OC(C)(C)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
tert-Butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate (CAS No. 239469-76-2) has the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol. The compound features:
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A pyrrolidine ring (five-membered saturated nitrogen heterocycle).
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A tert-butyl ester group at the 1-position, providing steric protection for the carboxylate moiety.
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A methyl group at the 2-position, contributing to stereochemical complexity.
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A ketone functional group at the 5-position, enhancing electrophilic reactivity.
The (2S) configuration ensures chirality, making it valuable in asymmetric synthesis.
Physicochemical Properties
While experimental data for this specific compound is limited, analogous pyrrolidine derivatives exhibit the following properties :
| Property | Value/Description |
|---|---|
| Boiling point | Estimated 300–370°C (predicted) |
| Density | ~1.18 g/cm³ |
| Storage temperature | 2–8°C (recommended) |
| pKa | ~14.3 (predicted for tert-butyl esters) |
Synthesis and Characterization
Synthetic Routes
The compound is synthesized through ring-closing strategies or functionalization of preformed pyrrolidine scaffolds:
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Cyclization of Linear Precursors:
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A linear amine-carboxylic acid precursor undergoes intramolecular cyclization under acidic or basic conditions to form the pyrrolidine ring.
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Example: Reaction of γ-aminobutyric acid derivatives with tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine.
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Oxidation of Pyrrolidine Derivatives:
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Substituents on the pyrrolidine ring, such as hydroxyl or methyl groups, are oxidized to introduce the ketone functionality.
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Common oxidizing agents include Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO).
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Characterization Techniques
Key methods for structural elucidation include:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals at δ 1.4–1.5 ppm (tert-butyl group), δ 2.5–3.5 ppm (pyrrolidine protons), and δ 4.0–4.5 ppm (ester carbonyl adjacent protons).
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¹³C NMR: Peaks at ~170 ppm (ester carbonyl), ~80 ppm (tert-butyl quaternary carbon), and ~210 ppm (ketone carbonyl).
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Infrared Spectroscopy (IR):
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Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O).
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Mass Spectrometry (MS):
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Molecular ion peak at m/z 199.25 (M⁺) with fragmentation patterns corresponding to tert-butyl loss (m/z 143).
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Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s chiral purity (>98% enantiomeric excess) and protective-group compatibility make it critical in drug discovery:
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Peptide Synthesis: The tert-butyl group shields carboxylates during solid-phase peptide synthesis (SPPS), enabling selective deprotection.
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Enzyme Inhibitors: Serves as a scaffold for protease inhibitors (e.g., HIV-1 protease) due to its ability to mimic transition-state geometries.
Materials Science
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Polymer Modification: Incorporation into polymers enhances thermal stability and solubility.
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Ligand Design: The pyrrolidine ring coordinates with metals in catalytic systems, improving asymmetric induction in hydrogenation reactions.
Comparative Analysis with Analogous Compounds
Research Frontiers
Catalytic Asymmetric Synthesis
Recent studies explore its use in organocatalytic cycles, where the pyrrolidine ring acts as a chiral auxiliary in Michael additions and aldol reactions.
Bioconjugation Strategies
Functionalization of the ketone group enables site-specific antibody-drug conjugate (ADC) synthesis, enhancing therapeutic targeting.
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